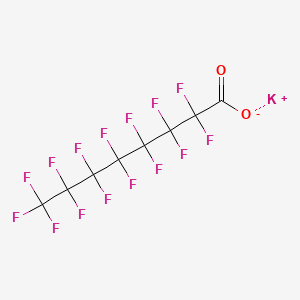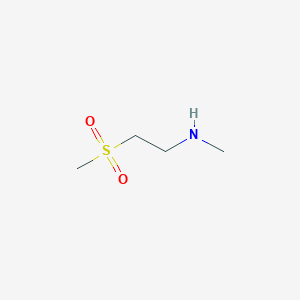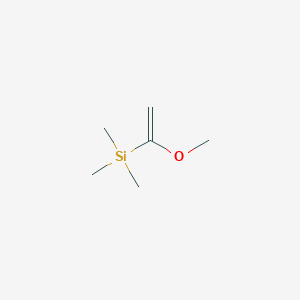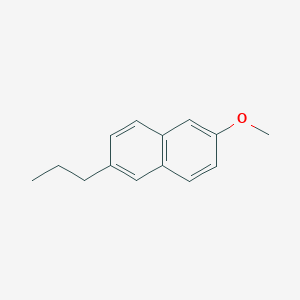
ペルフルオロオクタン酸カリウム
説明
Potassium perfluorooctanoate (PFOK) is a chemical compound that belongs to the family of perfluoroalkyl substances (PFASs). It is used in various industrial and commercial applications, such as in the production of firefighting foams, food packaging, and textiles. Despite its widespread use, PFOK has been linked to several health hazards, including reproductive and developmental problems, liver damage, and cancer. Therefore, it is essential to understand the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PFOK research.
科学的研究の応用
環境修復
吸着と高度酸化プロセス(AOP): ペルフルオロオクタン酸カリウムは、汚染物質と相互作用する能力があるため、環境修復技術で使用されます。 吸着技術は、ペルフルオロオクタン酸カリウムを使用して水源から汚染物質を捕捉および除去します . 高度酸化プロセスもペルフルオロオクタン酸カリウムによって強化される可能性があり、ペルフルオロオクタン酸カリウムは、持続的な有機汚染物質の分解における触媒として作用し、それらの鉱化と安全な廃棄につながります .
膜技術
膜分離: 膜技術の分野では、ペルフルオロオクタン酸カリウムは、疎水性膜の開発において重要な役割を果たしています。 これらの膜は、油と水の混合物を分離するだけでなく、非極性有機化合物を含む産業廃水の処理にも特に効果的です .
生物医学研究
微生物処理: ペルフルオロオクタン酸カリウムは、微生物処理プロセスにおける潜在的な使用の可能性について調査されています。 その独特の構造により、微生物膜と相互作用し、有害な細菌を破壊したり、微生物ベースの廃棄物処理システムの効率を高めたりできる可能性があります .
材料科学
フルオロポリマーの製造: 材料科学では、ペルフルオロオクタン酸カリウムは、フルオロポリマーの合成に使用されます。 これらのポリマーは、優れた耐薬品性と耐熱性を示し、過酷な環境における高性能用途に適しています .
表面科学
界面活性剤特性: ペルフルオロオクタン酸カリウムは、その界面活性剤特性により、表面科学において液体の表面張力を修正するために使用されます。 この用途は、材料の表面特性の制御が不可欠なエマルジョン重合などのプロセスにおいて重要です .
皮革産業
皮革加工: ペルフルオロオクタン酸カリウムは、皮革産業において界面活性剤として使用され、皮革の加工と処理を支援します。 その特性は、最終的な皮革製品に所望のテクスチャと品質を実現するのに役立ちます .
作用機序
Target of Action
Potassium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), primarily targets the liver . It has been found to cause hepatotoxicity in both rats and primates . The liver is a vital organ involved in detoxification, protein synthesis, and the production of biochemicals necessary for digestion.
Mode of Action
Potassium perfluorooctanoate interacts with its targets, causing a range of changes. In the liver, it causes hepatocellular hypertrophy, a condition characterized by an increase in the size of the liver cells . This interaction results in a steep dose-response curve, indicating that the severity of the hepatotoxic effects increases rapidly with the dosage .
Biochemical Pathways
Potassium perfluorooctanoate affects several biochemical pathways. One of the key pathways affected is the electron transfer system (ETS), which is crucial for energy production in cells . Exposure to potassium perfluorooctanoate inhibits the ETS, leading to reduced energy production . This inhibition can have downstream effects on various cellular processes that rely on energy from the ETS.
Pharmacokinetics
The pharmacokinetics of potassium perfluorooctanoate involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that potassium perfluorooctanoate is rapidly absorbed and reaches peak blood levels within a few hours of administration . The primary route of excretion is through urine . The elimination half-life of potassium perfluorooctanoate is approximately 14–42 days .
Result of Action
The action of potassium perfluorooctanoate at the molecular and cellular level results in several effects. These include hepatotoxicity, reduced feed consumption, salivation, breathing difficulties, hypoactivity, ataxia, hepatic vacuolation, reduced serum cholesterol, and in severe cases, mortality . These effects are indicative of the compound’s toxicity and its impact on the normal functioning of the body.
Action Environment
The action, efficacy, and stability of potassium perfluorooctanoate can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s action. Studies have shown that the presence of oxygen can promote the oxidation of potassium perfluorooctanoate, leading to the desorption of the compound from the adsorbent interface . This underscores the importance of considering environmental factors when assessing the impact of potassium perfluorooctanoate.
特性
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15O2.K/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDXKNWUVLZMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F15KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
335-67-1 (Parent) | |
| Record name | Potassium perfluorooctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00880026 | |
| Record name | Potassium perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2395-00-8 | |
| Record name | Potassium perfluorooctanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium perfluorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is colesevelam hydrochloride in removing potassium perfluorooctanoate (PFOA) from the body?
A1: While the provided abstract [] mentions a study investigating the effect of colesevelam hydrochloride on the elimination of PFOA in monkeys, it does not present the findings or conclusions. Therefore, we cannot determine the effectiveness of colesevelam hydrochloride in removing PFOA from the body based on this abstract alone. Further research and access to the full paper are necessary to answer this question.
Q2: How does temperature and the concentration of gegenions affect the Critical Micelle Concentration (CMC) of potassium perfluorooctanoate?
A2: Unfortunately, the provided abstract [] does not provide specific details on the relationship between temperature, gegenion concentration, and CMC of potassium perfluorooctanoate. To understand these specific effects, access to the full research paper is required.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















